4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine involves the reaction of appropriate starting materials. One common method is the reaction between 4-chlorophenylboronic acid and 2,4-dichloropyrimidine in the presence of a palladium catalyst. The detailed synthetic route and conditions may vary depending on the specific protocol used .
Scientific Research Applications
Antimicrobial and Antituberculostic Activities
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine has been researched for its potential antimicrobial and antituberculostic properties. In a study, various pyrimidine derivatives, including similar compounds, were synthesized and evaluated for these activities. These compounds exhibited mild to potent activities against various pathogens, suggesting their potential utility in antimicrobial and antituberculostic applications (Siddiqui et al., 2007).
Chemical Transformation Studies
Research has also focused on the chemical transformation of pyrimidine compounds, such as 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine. A tracer study demonstrated the conversion of this compound into 4-amino-2-phenylpyrimidine, providing insights into the reaction mechanism and potential applications in chemical synthesis (Meeteren & Plas, 2010).
Antimicrobial Agent Synthesis
Another study reported the synthesis of various pyrimidine derivatives as potential antimicrobial agents. This research highlighted the reaction of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with different compounds, yielding products with in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Nonlinear Optical (NLO) Applications
Research into the nonlinear optical properties of pyrimidine derivatives, including similar compounds to 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, has been conducted. This study focused on the electronic and optical exploration of thiopyrimidine derivatives, indicating potential applications in the field of NLO and optoelectronics (Hussain et al., 2020).
Antioxidant and Antitumor Activities
Further research has explored the antioxidant and antitumor activities of nitrogen heterocycles derived from pyrimidine compounds. This study synthesized various compounds, including derivatives of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, and evaluated their efficacy against cancer cell lines, suggesting potential therapeutic applications (El-Moneim et al., 2011).
GPR119 Agonist Development
Another area of research involved the synthesis and evaluation of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists. These compounds, including analogs of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, showed potent agonistic activity and potential for treating diabetes (Negoro et al., 2012).
properties
IUPAC Name |
4-chloro-6-(3-chlorophenyl)-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-8-4-7-12(9-13)14-10-15(18)20-16(19-14)11-5-2-1-3-6-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGDLDPSJSWDFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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